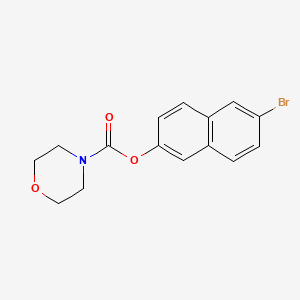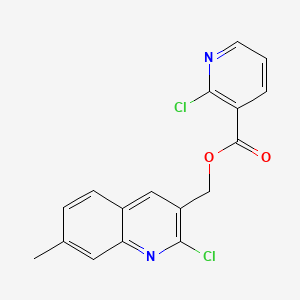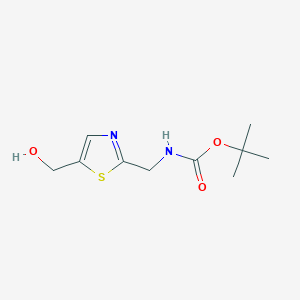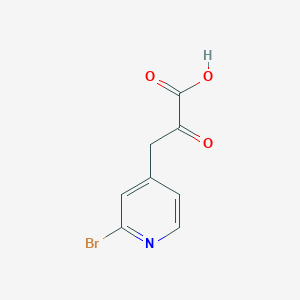
trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(1,4-Diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride” is a chemical compound with the CAS Number: 1609403-33-9 . It has a molecular weight of 259.18 and its molecular formula is C9H20Cl2N2O2 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride . The InChI code for this compound is 1S/C9H18N2O2.2ClH/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m0…/s1 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Synthesis and Biological Significance
1,4-Diazepines, including compounds structurally related to trans-4-(1,4-Diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride, are vital for their diverse biological activities. This review highlights the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives. Their importance stems from their wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These compounds' significant biological activities suggest potential pharmaceutical industry applications (Rashid et al., 2019).
Pharmacokinetics and Therapeutic Use
Exploring the pharmacokinetics and therapeutic usage of benzodiazepines, including derivatives similar to trans-4-(1,4-Diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride, provides insights into their effectiveness and tolerability as hypnotics, anxiolytics, and in the treatment of other conditions. Lorazepam, for instance, demonstrates the importance of understanding the pharmacokinetic properties for clinical application, offering a basis for the therapeutic use of related compounds (Ameer & Greenblatt, 1981).
Environmental and Toxicological Aspects
The degradation and environmental fate of compounds structurally related to trans-4-(1,4-Diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride, such as 1,3-dichloropropenes, shed light on the environmental persistence and potential toxicological effects of these substances. Understanding their degradation rates and pathways in soil and aquatic environments is crucial for assessing environmental impact and for the development of safer compounds (Dijk, 1974).
Neurobehavioral Effects of Related Compounds
The neurobehavioral effects of gamma-aminobutyric acid agents on transsynaptic degeneration after brain damage, as studied in the context of diazepam and similar compounds, underscore the potential for compounds like trans-4-(1,4-Diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride to affect neural atrophy and recovery from neurological conditions. These findings highlight the importance of further research into the neurobehavioral impacts of diazepine derivatives (Schallert et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4S)-4-(1,4-diazepan-1-yl)oxolan-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHHLANWDFGPX-CDEWPDHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@H]2COC[C@@H]2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)
![5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2745416.png)
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)
